molecular formula C11H13NO3 B1501694 6-(3-Methoxyphenyl)morpholin-3-one CAS No. 947691-87-4

6-(3-Methoxyphenyl)morpholin-3-one

Cat. No.: B1501694
CAS No.: 947691-87-4
M. Wt: 207.23 g/mol
InChI Key: PPUCLKZDQJXPIS-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)morpholin-3-one is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly as a versatile scaffold for drug discovery. The structure combines a methoxyphenyl group with a morpholin-3-one ring, a feature prevalent in compounds targeting physiologically important pathways. The morpholine ring is a privileged structure in drug design, especially for central nervous system (CNS) applications. Its weak basicity and balanced lipophilic-hydrophilic properties are known to improve a molecule's solubility and its ability to cross the blood-brain barrier, a critical requirement for developing treatments for neurological disorders . Furthermore, the 3-methoxyphenyl moiety is a common pharmacophore in synthetic bioactive compounds, including those investigated for their anti-angiogenic and anticancer properties . In research settings, this compound serves as a key synthetic intermediate. Its structure makes it a valuable precursor for developing more complex molecules with potential biological activity. Researchers are exploring morpholine derivatives as inhibitors of various enzymes and receptors . For instance, morpholine-based thiazole derivatives have been designed and synthesized as potent and selective inhibitors of the carbonic anhydrase CA-II enzyme, a target for managing conditions like glaucoma . Similarly, novel morpholinated curcumin derivatives have demonstrated potent antitumor activity in models of bladder cancer, providing new insights into cancer therapeutics . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

947691-87-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6-(3-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-3-8(5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

PPUCLKZDQJXPIS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CNC(=O)CO2

Canonical SMILES

COC1=CC=CC(=C1)C2CNC(=O)CO2

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that morpholin-3-one derivatives, including 6-(3-Methoxyphenyl)morpholin-3-one, exhibit significant anticancer properties. A study demonstrated that certain morpholin-3-one derivatives could induce apoptosis in A549 lung cancer cells. These compounds were shown to elevate the levels of crucial proteins such as P53 and Fas, which are instrumental in regulating cell growth and apoptosis . The ability to block the cell cycle at the G1 phase further underscores their potential as anticancer agents.

Case Studies

  • Study on Lung Cancer : A specific investigation into morpholin-3-one derivatives revealed that they could inhibit the growth of A549 cells in a dose-dependent manner. The study highlighted that these compounds might serve as promising candidates for developing new anti-cancer drugs by elucidating the molecular mechanisms involved in lung cancer cell apoptosis .
  • FLT3 Inhibition : Another significant application involves targeting FLT3 mutations prevalent in acute myeloid leukemia (AML). Compounds related to morpholin-3-one have been identified as inhibitors of FLT3 pathways, demonstrating potent antiproliferative effects against leukemia cell lines driven by FLT3 mutations .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. The synthesis of various morpholin-3-one derivatives has shown promising results against a range of microbial strains.

Case Studies

  • Antibacterial Activity : Research has indicated that certain synthesized morpholin-3-one derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications around the morpholine ring enhance their efficacy against various pathogens .

Other Pharmacological Applications

Beyond cancer and antimicrobial applications, this compound may have potential uses in treating other diseases due to its diverse biological activities.

Pharmacological Insights

  • Anti-inflammatory Effects : Morpholine-based compounds have been explored for their anti-inflammatory properties. Their ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases .

Comparative Summary of Applications

Application AreaMechanism/ActivityKey Findings/Studies
AnticancerInduction of apoptosis, inhibition of cell growthSignificant effects on A549 cells; potential for drug development
AntimicrobialInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathwaysPotential benefits in chronic inflammation treatment

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Morpholin-3-one derivatives vary significantly based on substituents at the 4- and 6-positions. Key analogs and their substituents include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
6-(3-Methoxyphenyl)morpholin-3-one 3-Methoxyphenyl (6) C₁₁H₁₃NO₃ Hypothesized moderate polarity, potential apoptosis modulation (inferred) N/A (Target)
4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one 4-Chlorophenyl (4), 4-nitrophenoxy (6) C₁₇H₁₅ClN₂O₅ Induces apoptosis in A549 cells via P53/Fas upregulation
6-(p-Tolyl)morpholin-3-one p-Tolyl (6) C₁₁H₁₃NO₂ Likely enhanced lipophilicity due to methyl group
6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one Chloromethyl (6), 4-methoxyphenyl (4) C₁₃H₁₆ClNO₃ High reactivity (chloromethyl group)
(S)-6-Hydroxymethyl-morpholin-3-one Hydroxymethyl (6) C₅H₉NO₃ Increased solubility (polar hydroxyl group)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing) or chloro substituents in analogs like the 4-nitrophenoxy derivative .
  • Lipophilicity : The methyl group in p-tolyl derivatives enhances lipophilicity compared to the methoxy group, which may influence membrane permeability.
  • Reactivity : Chloromethyl substituents (e.g., in ) enable nucleophilic substitution reactions, unlike the stable methoxy group.

Physicochemical Properties

  • Polarity : Methoxy groups contribute to moderate polarity, intermediate between hydroxymethyl (high polarity) and p-tolyl (low polarity).
  • Thermal Stability: Aryl-substituted morpholinones (e.g., ) generally exhibit higher stability due to aromatic stacking interactions.

Preparation Methods

Cyclization via Chloroacetylation and Ring Closure

One common approach, adapted from related morpholin-3-one syntheses, involves:

  • Step 1: Acylation of 3-methoxyaniline with chloroacetyl chloride
    This step forms an amide intermediate where the 3-methoxyphenyl group is attached to a chloroacetyl moiety.

  • Step 2: Intramolecular cyclization
    Treatment of the amide intermediate with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) induces intramolecular nucleophilic substitution, closing the morpholin-3-one ring.

This method is adapted from industrial processes for similar compounds such as 4-(4-aminophenyl)morpholin-3-one, avoiding hazardous nitration steps and using safer reagents.

Oxidation and Catalytic Cyclization

Another approach involves:

  • Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO-catalyzed oxidation with hypochlorite as the oxidant.
  • Subsequent reaction of this acid with substituted aniline derivatives to form amide intermediates.
  • Cyclization under basic conditions to form the morpholin-3-one ring.

This method is notable for its industrial scalability and avoidance of corrosive reagents.

Use of Carbonyl Diimidazole for Cyclization

In a patent describing morpholin-3-one derivatives, carbonyl diimidazole (CDI) is used as a cyclization agent:

  • A substituted phenyl-morpholin-3-one precursor is reacted with CDI in an organic solvent (e.g., methylene chloride) at moderate temperature (~30°C).
  • The reaction proceeds for extended time (~20 hours) to complete ring closure or functional group transformation.
  • The product is isolated by washing and solvent removal.

This method provides a mild and efficient route to morpholin-3-one derivatives, including those with aromatic substituents.

Purification Techniques

After synthesis, purification is critical for obtaining high-purity this compound:

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
1 Acylation of 3-methoxyaniline with chloroacetyl chloride 3-methoxyaniline, chloroacetyl chloride, toluene Simple, direct introduction of chloroacetyl group
2 Intramolecular cyclization with base Potassium carbonate, acetonitrile, reflux Efficient ring closure, avoids hazardous nitration
3 Oxidation of 2-(2-chloroethoxy)ethanol to acid TEMPO catalyst, NaOCl or Ca(OCl)2, pH 8-12 Industrially scalable, mild conditions
4 Cyclization using carbonyl diimidazole Carbonyl diimidazole, methylene chloride, 30°C, 20 h Mild, efficient, high purity
5 Purification by hot filtration and recrystallization Activated carbon, acetone, filtration High purity, removal of impurities

Research Findings and Industrial Relevance

  • The avoidance of hazardous nitration steps in the synthesis of morpholin-3-one derivatives is a significant advancement, improving safety and environmental impact.
  • TEMPO-catalyzed oxidation provides a green and selective method for preparing key intermediates, suitable for large-scale manufacturing.
  • Use of carbonyl diimidazole as a cyclization agent offers a mild alternative to harsher reagents, facilitating better control over reaction conditions and product quality.
  • Purification protocols involving hot filtration and recrystallization ensure pharmaceutical-grade purity, critical for compounds used as drug intermediates or active pharmaceutical ingredients.

Q & A

Q. What are the key synthetic routes for 6-(3-Methoxyphenyl)morpholin-3-one, and what critical reaction conditions are required?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Coupling reactions : Use of reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) for amide bond formation or ring closure, as demonstrated in morpholinone derivative syntheses .
  • Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol under mild conditions to stabilize intermediates .
  • Selective functionalization : Protecting groups (e.g., tert-butyl esters) may be employed to direct reactivity at the 3-methoxyphenyl moiety .

Q. Critical Conditions :

  • pH control (e.g., sodium acetate buffers) to prevent side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, dioxane/water mixtures for hydrolysis steps) .

Q. How can spectroscopic and chromatographic methods be optimized for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Focus on 1H^1H- and 13C^{13}C-NMR to resolve morpholinone ring protons (δ 3.5–4.5 ppm) and methoxyphenyl aromatic signals (δ 6.5–7.5 ppm). Use 1H^1H-1H^1H COSY and HSQC for stereochemical assignments .
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode with C18 columns (e.g., 2.6 µm particle size) to confirm molecular ion peaks (expected [M+H]+^+ ~264.1 Da) and detect impurities .
  • HPLC : Gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate enantiomers or degradation products, with UV detection at 254 nm .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the morpholinone ring .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the methoxyphenyl group.
  • Hydrolytic Stability : Avoid aqueous buffers at extreme pH (e.g., >pH 9) to prevent ring-opening reactions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. Key parameters include:
    • Morpholinone ring puckering : Compare experimental vs. DFT-calculated torsion angles to confirm conformation .
    • Hydrogen bonding : Identify intermolecular interactions (e.g., C=O···H-N) influencing crystal packing .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement of challenging datasets .

Q. What strategies address contradictions between computational predictions and experimental data in mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated IR/Raman spectra (e.g., B3LYP/6-31G* level) with experimental data to validate reaction intermediates .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in morpholinone ring formation .
  • In Situ Monitoring : Employ ReactIR or NMR spectroscopy to track real-time reaction progress and identify off-pathway intermediates .

Q. How can impurities and by-products be systematically identified during synthesis?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-HRMS .
  • Synthetic By-Products : Common impurities include:
    • Ring-opened analogs : Detectable via LC-MS (e.g., m/z 246.1 for de-methoxy derivatives).
    • Diastereomers : Resolve using chiral HPLC (e.g., Chiralpak IA column with heptane/ethanol) .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities ≥0.1% .

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